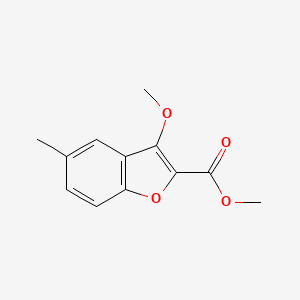

Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 3-methoxy-5-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-7-4-5-9-8(6-7)10(14-2)11(16-9)12(13)15-3/h4-6H,1-3H3 |

InChI Key |

CBNPUUBIGVWBLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl3-methoxy-5-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using halogens or nitro groups as substituents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl3-methoxy-5-methylbenzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl3-methoxy-5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

(a) Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 1187828-95-0)

- Formula : C₁₀H₉BrO₃ (vs. C₁₂H₁₂O₄ for the target compound) .

- Substituents : A bromine atom at position 5 and a partially saturated dihydrobenzofuran core.

- Key Differences: The bromine substituent increases molecular weight (257.08 g/mol vs. The dihydro structure (saturated furan ring) reduces aromatic conjugation, which may lower thermal stability and alter UV-Vis absorption profiles compared to the fully aromatic target compound .

(b) Other Methyl Benzofuran Carboxylates

- Electron-withdrawing groups (e.g., -Br, -NO₂) increase reactivity in electrophilic substitution but reduce solubility in nonpolar solvents.

- Electron-donating groups (e.g., -OCH₃, -CH₃) , as seen in the target compound, enhance solubility in organic solvents and stabilize the aromatic system via resonance .

Physical and Chemical Properties

Relevant properties from Table 3 of IC-AMCE 2023 () and Parchem’s specifications () are summarized below:

Research Findings

- Reactivity : The bromine atom in CAS 1187828-95-0 enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methoxy group in the target compound may favor nucleophilic substitution or demethylation under acidic conditions .

- Stability : The dihydro structure in the brominated analog reduces thermal stability compared to the fully aromatic target compound, as saturation disrupts π-electron delocalization .

- Biological Activity : Methoxy and methyl groups in the target compound may enhance membrane permeability in pharmacokinetic studies, whereas bromine could improve target binding affinity but increase toxicity risks .

Biological Activity

Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis details.

Chemical Structure and Properties

This compound has the molecular formula C11H12O4. The presence of methoxy and carboxylate functional groups plays a significant role in its biological interactions. These groups can facilitate hydrogen bonding and electrostatic interactions, which are crucial for binding to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial properties. Additionally, its anticancer effects may stem from inducing apoptosis in cancer cells through activation of caspases.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Significant inhibition | |

| Gram-negative bacteria | Moderate inhibition | |

| Fungi | Effective antifungal |

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to reduce cell viability significantly at certain concentrations indicates its potential as an anticancer agent.

Case Studies

- Cytotoxicity Studies : In vitro studies revealed that at concentrations around 100 µM, this compound reduced the viability of K562 (leukemia), HeLa (cervical), and MOLT-4 (T-cell leukemia) cells by over 50% . The IC50 values ranged from 20 to 85 µM across different cell lines, indicating a broad spectrum of activity but also a lack of selectivity between cancerous and normal cells .

- Mechanistic Insights : The induction of apoptosis was confirmed through the activation of caspases, suggesting that the compound triggers programmed cell death in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often beginning with simpler benzofuran derivatives. The introduction of methyl and methoxy groups enhances its biological activity.

Synthesis Overview

The following table summarizes key steps in the synthesis process:

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Starting Material Preparation | Benzofuran derivatives | Variable |

| Methylation | Methyl iodide or similar | Up to 76% |

| Carboxylation | Carbon dioxide or carboxylic acid | Variable |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound in a tightly sealed container at 2–8°C, away from light and moisture, as degradation can occur under ambient conditions . In case of skin contact, wash immediately with soap and water and consult the SDS for emergency procedures.

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Purity >98% is typical for research-grade material .

- Structural Confirmation : Combine - and -NMR to verify substituent positions on the benzofuran core. IR spectroscopy can confirm ester (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Solvent System : Use hexafluoroisopropanol (HFIP) as a solvent, which enhances electrophilic substitution reactions due to its high polarity and ability to stabilize intermediates .

- Catalysis : Employ DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant under inert conditions (argon atmosphere) to minimize side reactions. Typical yields range from 65–85% depending on reactant stoichiometry .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. What strategies resolve contradictions between computational modeling and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Dynamic Effects : Account for solvent polarity and temperature in DFT calculations (e.g., using the B3LYP/6-31G* basis set). Compare computed -NMR shifts with experimental data using software like ACD/Labs or MestReNova .

- Conformational Analysis : Perform variable-temperature NMR to identify rotameric equilibria or tautomeric forms that may explain discrepancies .

Q. How can the biological activity of this compound be systematically evaluated for antimicrobial potential?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase. Validate with enzymatic inhibition assays .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.